molecular formula C9H11NO B1599020 1-p-Tolyl-ethanone oxime CAS No. 2089-33-0

1-p-Tolyl-ethanone oxime

Cat. No.: B1599020
CAS No.: 2089-33-0
M. Wt: 149.19 g/mol
InChI Key: XAAUYUMBCPRWED-NTMALXAHSA-N
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Description

1-p-Tolyl-ethanone oxime is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Reactions

1-p-Tolyl-ethanone oxime, similar to other ethanone oximes, demonstrates significant potential in catalysis. For instance, oxoperoxo molybdenum(VI) and tungsten(VI) complexes with 1-(2′-hydroxyphenyl) ethanone oxime have been synthesized. These complexes function as efficient catalysts in the oxidation of olefins, alcohols, sulfides, and amines, using hydrogen peroxide as the terminal oxidant. This approach is noted for being environmentally benign and cost-effective (Gharah et al., 2009).

Structural Studies and Hydrogen Bonding Networks

Ethanone oximes, including derivatives similar to this compound, have been the subject of structural studies. For example, 1,2-Diaryl(3-pyridyl)ethanone oximes have been synthesized, and their structural analysis in solution and solid state revealed intricate hydrogen bonding networks. These studies are crucial for understanding the molecular interactions and properties of such compounds (Alcalde et al., 2008).

Molecular Conformation Analysis

The conformation of certain ethanone oximes has been analyzed to understand their molecular features better. For example, the conformation of tetrahydropyridinyl oxime cognition activators, similar in structure to this compound, has been studied using X-ray diffraction and quantum mechanical methods. This research provides valuable insights into the structural properties and potential pharmaceutical applications of these compounds (Bandoli et al., 1991).

Photocleavage of DNA

Certain derivatives of ethanone oximes, such as p-pyridine sulfonyl ethanone oxime derivatives, have been found to be efficient DNA photocleavage agents. These compounds exhibit activity under various conditions and show promising potential for biotechnological and medical applications (Andreou et al., 2016).

Metal Complex Formation

This compound can potentially form complexes with various metals, similar to other ethanone oximes. The formation of such complexes is important for understanding the coordination chemistry and potential applications of these compounds in areas like catalysis and materials science. For instance, Ni(II) complexes of 1-(2-Pyridinyl)Ethanone Oxime have been synthesized and studied (Riggle et al., 1992).

Mechanism of Action

Target of Action

Oximes in general are known to interact with carbonyl groups in organic compounds .

Mode of Action

1-p-Tolyl-ethanone oxime, like other oximes, is formed through the reaction of a carbonyl compound with hydroxylamine . In this reaction, the nitrogen atom acts as a nucleophile, attacking the partially positive carbon atom of the carbonyl group. This results in the formation of an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Oximes are often used in organic synthesis reactions as protecting agents for carbonyl groups, or as reagents for the preparation of schiff bases .

Pharmacokinetics

Its physical properties such as its solid state, molecular weight of 14919, and predicted boiling point of 2594±190 °C at 760 Torr pressure can provide some insights into its potential pharmacokinetic behavior.

Result of Action

The formation of oximes is generally an important step in many organic synthesis reactions, leading to a wide range of downstream products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of carbonyl compounds with hydroxylamine to form oximes is acid-catalyzed . Therefore, the pH of the environment can significantly affect the reaction rate and yield. Additionally, the compound should be stored in a cool, dry place away from incompatible substances such as strong oxidizing agents, heat sources, and direct sunlight .

Properties

IUPAC Name

(NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAUYUMBCPRWED-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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